molecular formula C36H34ClOP B15179242 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium CAS No. 94230-99-6

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium

Katalognummer: B15179242
CAS-Nummer: 94230-99-6
Molekulargewicht: 549.1 g/mol
InChI-Schlüssel: PCKXORPOAUSDDH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound consists of a phenolate group substituted with a chlorine atom and a cyclohexyl group, paired with a tetraphenylphosphanium cation. The combination of these groups imparts distinct reactivity and stability to the compound, making it a subject of study in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with tetraphenylphosphonium chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol group and subsequent formation of the phenolate anion. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexyl-substituted phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The tetraphenylphosphanium cation can interact with cellular membranes, affecting their permeability and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium is unique due to the combination of its phenolate and tetraphenylphosphanium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.

Eigenschaften

CAS-Nummer

94230-99-6

Molekularformel

C36H34ClOP

Molekulargewicht

549.1 g/mol

IUPAC-Name

4-chloro-2-cyclohexylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C12H15ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H;6-9,14H,1-5H2/q+1;/p-1

InChI-Schlüssel

PCKXORPOAUSDDH-UHFFFAOYSA-M

Kanonische SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.